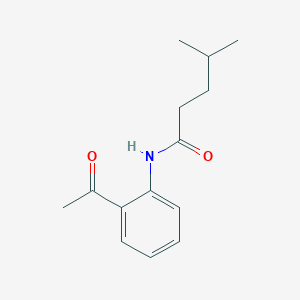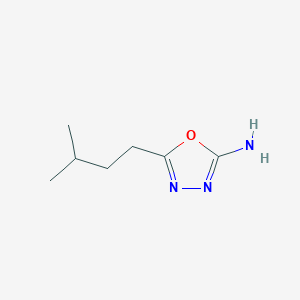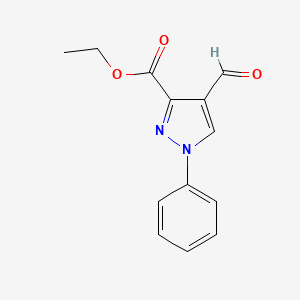
2-N-(4-bromophenyl)pyridine-2,3-diamine
Descripción general
Descripción
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-N-(4-bromophenyl)pyridine-2,3-diamine are not fully detailed in the search results. The compound is a powder at room temperature . More specific properties such as melting point, boiling point, and density may be found in specialized chemical databases .Aplicaciones Científicas De Investigación
1. Synthesis and Characterization of Novel Polymers
Research has shown that derivatives of 2-N-(4-bromophenyl)pyridine-2,3-diamine can be used in synthesizing new polymers. For example, novel polyimides derived from this compound have been synthesized, demonstrating high solubility, exceptional thermal and thermooxidative stability, and potential for various industrial applications due to their strong and flexible nature (Wang et al., 2007).
2. Optical and Electrochemical Properties
Compounds derived from this compound have been studied for their optical and electrochemical properties. They have been found to exhibit UV-visible absorption bands and fluorescence upon protonation with acid, making them potential candidates for optoelectronic applications (Liaw, Wang, & Chang, 2007).
3. Applications in Chemosensors
Research also indicates the utility of these compounds in the development of chemosensors. For instance, fluorescent poly(pyridine-imide) films derived from these compounds have been demonstrated to act as acid chemosensors, exhibiting fluorescence changes in response to different acid concentrations (Wang et al., 2008).
4. Photophysical Studies
Studies on the photophysical properties of these compounds have shown promising results. They have been used in synthesizing phosphorescent materials with potential applications in lighting and display technologies (Cui & Zhang, 2014).
5. Synthesis of Organic Salts and Heterocyclic Compounds
This compound has been involved in the synthesis of organic salts and heterocyclic compounds, showcasing its versatility in organic chemistry and potential pharmaceutical applications (Faizi et al., 2018).
Propiedades
IUPAC Name |
2-N-(4-bromophenyl)pyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3/c12-8-3-5-9(6-4-8)15-11-10(13)2-1-7-14-11/h1-7H,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNHBCKUJFEGNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NC2=CC=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


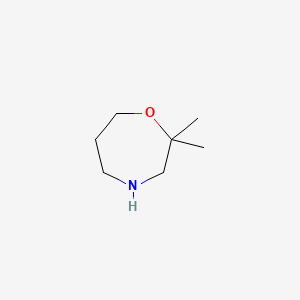
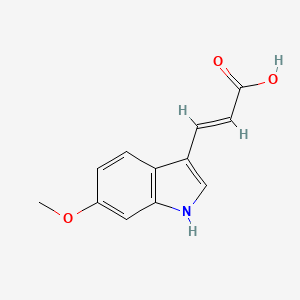
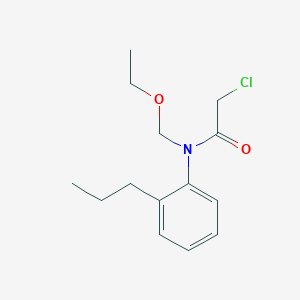
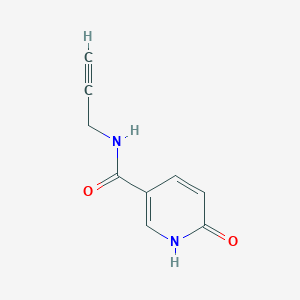

![(5-Methylbenzo[d]isoxazol-3-yl)methanamine](/img/structure/B1414849.png)
![3-Methylimidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B1414850.png)


![N-{4-[(4-oxopiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B1414858.png)
